![molecular formula C20H35NO7 B13435150 N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid](/img/structure/B13435150.png)
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
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Overview
Description
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the CAS number 1480890-33-2. It is a derivative of L-Glutamic Acid, a naturally occurring amino acid. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves multiple steps, starting from L-Glutamic AcidThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diboc L-Glutamic Acid: Similar in structure but lacks the t-butyl and dehydroxy modifications.
1-O-t-Butyl L-Glutamic Acid: Contains the t-butyl group but not the N,N-Diboc protection.
6-Dehydroxy L-Glutamic Acid: Lacks the N,N-Diboc and t-butyl groups
Uniqueness
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is unique due to its combination of protective groups and modifications, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .
Biological Activity
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a derivative of L-glutamic acid, which plays significant roles in various biological processes, including neurotransmission and metabolic pathways. This compound has gained attention for its potential therapeutic applications, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system (CNS), and its receptors are involved in synaptic transmission and plasticity. The compound's structure allows it to act as a partial agonist at specific glutamate receptor subtypes, influencing neuronal excitability and signaling pathways.
Key Mechanisms:
- Receptor Interaction : It selectively binds to metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, modulating their activity and downstream signaling cascades.
- Neuroprotective Effects : By regulating glutamate levels in the synaptic cleft, it may help prevent excitotoxicity, a process that can lead to neuronal damage and death.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by interfering with glutamate-mediated signaling pathways essential for tumor growth.
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound, including:
- Neuroprotective Properties : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis induced by high concentrations of glutamate.
- Anticancer Activity : In vivo studies suggest that it can reduce tumor growth in models of glioblastoma by inducing apoptosis in cancer cells while sparing normal cells.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study A | Neuroprotection | In vitro neuronal cell culture | Reduced cell death by 30% under glutamate-induced stress |
Study B | Anticancer | In vivo glioblastoma model | Tumor volume decreased by 40% compared to control group |
Study C | Receptor modulation | Binding affinity assays | High affinity for mGluR1 and mGluR5 with EC50 values in nanomolar range |
Case Study 1: Neuroprotection in Ischemic Models
In a study involving ischemic injury models, this compound was administered prior to inducing ischemia. The results showed significant preservation of neuronal integrity and function compared to untreated controls, suggesting its potential as a therapeutic agent for stroke.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines (e.g., U87 glioblastoma cells). Treatment with the compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis, verified through flow cytometry and caspase activation assays.
Properties
Molecular Formula |
C20H35NO7 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C20H35NO7/c1-18(2,3)26-15(23)14(12-10-11-13-22)21(16(24)27-19(4,5)6)17(25)28-20(7,8)9/h13-14H,10-12H2,1-9H3/t14-/m0/s1 |
InChI Key |
KCLHRAVWLXGXKC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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